4-[4-(tert-butyl)benzoyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide 4-[4-(tert-butyl)benzoyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 439111-50-9
VCID: VC5930804
InChI: InChI=1S/C23H31N3O3/c1-23(2,3)19-7-5-17(6-8-19)21(27)18-15-20(25-16-18)22(28)24-9-4-10-26-11-13-29-14-12-26/h5-8,15-16,25H,4,9-14H2,1-3H3,(H,24,28)
SMILES: CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCCCN3CCOCC3
Molecular Formula: C23H31N3O3
Molecular Weight: 397.519

4-[4-(tert-butyl)benzoyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide

CAS No.: 439111-50-9

Cat. No.: VC5930804

Molecular Formula: C23H31N3O3

Molecular Weight: 397.519

* For research use only. Not for human or veterinary use.

4-[4-(tert-butyl)benzoyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide - 439111-50-9

Specification

CAS No. 439111-50-9
Molecular Formula C23H31N3O3
Molecular Weight 397.519
IUPAC Name 4-(4-tert-butylbenzoyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide
Standard InChI InChI=1S/C23H31N3O3/c1-23(2,3)19-7-5-17(6-8-19)21(27)18-15-20(25-16-18)22(28)24-9-4-10-26-11-13-29-14-12-26/h5-8,15-16,25H,4,9-14H2,1-3H3,(H,24,28)
Standard InChI Key XUIMAAKUCQGVHY-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCCCN3CCOCC3

Introduction

Chemical Identity and Structural Characterization

Molecular Properties

The compound has a molecular formula of C23H31N3O3\text{C}_{23}\text{H}_{31}\text{N}_{3}\text{O}_{3} and a molecular weight of 397.5 g/mol . Its IUPAC name, 4-(4-tert-butylbenzoyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide, reflects three key structural domains:

  • A pyrrole-2-carboxamide core, which is a heterocyclic motif frequently employed in kinase inhibitor design due to its hydrogen-bonding capacity .

  • A 4-(tert-butyl)benzoyl substituent at the pyrrole’s 4-position, introducing steric bulk and lipophilicity.

  • A 3-morpholinopropyl side chain linked via an amide bond, enhancing solubility and potential target engagement through morpholine’s oxygen atom .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC23H31N3O3\text{C}_{23}\text{H}_{31}\text{N}_{3}\text{O}_{3}
Molecular Weight397.5 g/mol
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCCCN3CCOCC3
InChIKeyXUIMAAKUCQGVHY-UHFFFAOYSA-N
Topological Polar Surface Area67.8 Ų

Spectroscopic and Computational Data

The InChIKey (XUIMAAKUCQGVHY-UHFFFAOYSA-N) serves as a unique identifier for database searches . Computational models predict a topological polar surface area of 67.8 Ų, suggesting moderate membrane permeability . The tertiary butyl group (C(CH3)3\text{C}(\text{CH}_3)_3) contributes to a logP value indicative of lipophilicity, a trait critical for blood-brain barrier penetration in neuroactive compounds .

Synthesis and Structural Analogues

Synthetic Routes

While no explicit synthesis protocol for this compound is disclosed in the provided sources, its structure suggests a multistep approach involving:

  • Pyrrole core functionalization: Acylation at the 4-position using 4-(tert-butyl)benzoyl chloride.

  • Amide coupling: Reaction of pyrrole-2-carboxylic acid with 3-morpholinopropylamine via carbodiimide-mediated coupling .

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/Conditions
1Friedel-Crafts acylation4-(tert-butyl)benzoyl chloride, AlCl₃
2Carboxamide formationEDC/HOBt, DMF, 3-morpholinopropylamine

Structural Analogues and SAR Insights

The compound shares motifs with kinase inhibitors such as gefitinib (EGFR inhibitor) and imatinib (BCR-ABL inhibitor), which utilize aryl carboxamide groups for target binding . The morpholine moiety, as seen in vemurafenib, often enhances solubility and kinase selectivity .

Kinase FamilyPotential InteractionRationale
EGFRCompetitive ATP bindingPyrrole-carboxamide similarity to gefitinib
mTORFKBP12-mTOR complex modulationStructural analogy to rapamycin derivatives
PI3KLipid kinase domain engagementMorpholine’s role in PI3Kδ inhibitors

ADME-Tox Predictions

  • Absorption: Moderate bioavailability due to balanced lipophilicity (clogP ~3.5).

  • Metabolism: Likely hepatic oxidation via CYP3A4, given the tert-butyl and morpholine groups .

  • Toxicity: Potential off-target effects on cardiac ion channels (hERG inhibition risk) .

Research Gaps and Future Directions

Despite its intriguing structure, 4-[4-(tert-butyl)benzoyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide lacks publicly available in vitro or in vivo data. Priority research areas include:

  • Kinase profiling assays to identify primary targets.

  • Synthetic optimization to improve potency and selectivity.

  • Pharmacokinetic studies in preclinical models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator